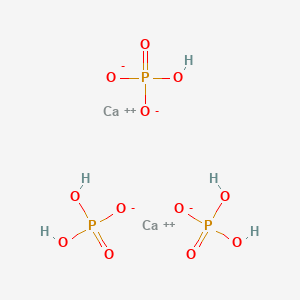

Dicalcium;dihydrogen phosphate;hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicalcium phosphate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form as a solid. The reaction can be represented as follows :

H3PO4+Ca(OH)2→CaHPO4+2H2O

At 60°C, the anhydrous form of dicalcium phosphate is precipitated. To prevent degradation that would form hydroxyapatite, additives such as sodium pyrophosphate or trimagnesium phosphate octahydrate are used .

Industrial Production Methods

In industrial settings, dicalcium phosphate can be produced through a continuous process where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate :

CaCl2+(NH4)2HPO4→CaHPO4⋅2H2O+2NH4Cl

The slurry of the dihydrate is then heated to around 65–70°C to form anhydrous dicalcium phosphate as a crystalline precipitate .

Chemical Reactions Analysis

Types of Reactions

Dicalcium phosphate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.

Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.

Common Reagents and Conditions

Common reagents used in reactions with dicalcium phosphate include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from reactions involving dicalcium phosphate include calcium salts, phosphoric acid, and various calcium phosphate compounds .

Scientific Research Applications

Dicalcium phosphate has numerous scientific research applications across various fields:

Chemistry: Used as a reagent in chemical synthesis and as a buffering agent.

Biology: Plays a role in biological research, particularly in studies involving calcium and phosphate metabolism.

Industry: Employed in the production of animal feed, fertilizers, and as a polishing agent in toothpaste.

Mechanism of Action

The mechanism of action of dicalcium phosphate involves the release of calcium and phosphate ions upon dissolution. In biological systems, these ions participate in various physiological processes, including bone mineralization and maintenance of cellular functions . In the stomach, the phosphate ions react with hydrochloric acid to neutralize the pH, while in toothpaste, they support the remineralization of teeth .

Comparison with Similar Compounds

Dicalcium phosphate can be compared with other calcium phosphate compounds, such as:

Monocalcium phosphate: Contains one calcium ion per phosphate group and is more soluble in water.

Tricalcium phosphate: Contains three calcium ions per phosphate group and is less soluble in water.

Hydroxyapatite: A naturally occurring mineral form of calcium apatite with the formula Ca₁₀(PO₄)₆(OH)₂, which is the main component of bone and teeth.

Dicalcium phosphate is unique due to its balanced solubility and bioavailability, making it suitable for a wide range of applications .

Properties

Molecular Formula |

Ca2H5O12P3 |

|---|---|

Molecular Weight |

370.11 g/mol |

IUPAC Name |

dicalcium;dihydrogen phosphate;hydrogen phosphate |

InChI |

InChI=1S/2Ca.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+2;;;/p-4 |

InChI Key |

YPPBTFOGOGUDCJ-UHFFFAOYSA-J |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)

![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)

![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)

![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)

![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)